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Compound of Interest

Compound Name: 1-(2-Phenoxyphenyl)ethanone

Cat. No.: B1354790 Get Quote

Disclaimer: Experimental ¹H and ¹³C NMR data for 2-acetyldiphenyl ether is not readily

available in the public domain. The data presented in this guide is based on theoretical

predictions and should be used for reference purposes only.

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for 2-acetyldiphenyl ether. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis who require a comprehensive understanding of the spectroscopic characteristics of

this compound.

Predicted ¹H and ¹³C NMR Data
The predicted NMR data for 2-acetyldiphenyl ether was generated using advanced

computational algorithms. The following tables summarize the predicted chemical shifts (δ) in

parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for 2-Acetyldiphenyl
Ether
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 7.85 dd 7.8, 1.8

H-3 7.45 ddd 8.2, 7.4, 1.8

H-4' 7.40 t 7.9

H-2', H-6' 7.20 t 7.4

H-4 7.15 td 7.5, 1.1

H-5 7.05 d 8.2

H-3', H-5' 7.00 d 8.2

CH₃ 2.60 s -

Table 2: Predicted ¹³C NMR Data for 2-Acetyldiphenyl
Ether
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Carbon Predicted Chemical Shift (δ, ppm)

C=O 198.5

C-2 155.0

C-1' 154.5

C-1 133.0

C-6 132.5

C-4' 130.0

C-3 129.5

C-2', C-6' 124.5

C-4 124.0

C-5 119.5

C-3', C-5' 119.0

CH₃ 29.5

Experimental Protocols
While specific experimental data for 2-acetyldiphenyl ether is unavailable, a general protocol

for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

Dissolve approximately 5-10 mg of 2-acetyldiphenyl ether in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Ensure the sample is fully dissolved to avoid signal broadening.

Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the

spectrum to singlets for each carbon.

Number of Scans: 1024 to 4096 scans are often required due to the low natural

abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum to obtain pure absorption signals.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃

at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-

proton connectivities.

Visualizations
The following diagrams illustrate the molecular structure of 2-acetyldiphenyl ether and a

conceptual workflow for its NMR analysis.
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Molecular Structure of 2-Acetyldiphenyl Ether
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Caption: Molecular structure of 2-acetyldiphenyl ether with key functional groups highlighted.
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Conceptual NMR Analysis Workflow
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Caption: A conceptual workflow for the NMR analysis of 2-acetyldiphenyl ether.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Acetyldiphenyl Ether: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354790#1h-nmr-and-13c-nmr-data-for-2-
acetyldiphenyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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